molecular formula C26H25ClN4O5S B15032898 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide

Cat. No.: B15032898
M. Wt: 541.0 g/mol
InChI Key: ZJZWVGOWJGUXOR-UHFFFAOYSA-N
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Description

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a sulfonamide group, a pyrazole ring, and a chlorophenyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-methoxybenzenesulfonyl chloride: This can be achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride.

    Formation of N-(4-chlorophenyl)-4-methoxybenzenesulfonamide: The sulfonyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine.

    Synthesis of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole: This intermediate can be synthesized by reacting 4-aminoantipyrine with benzoylisothiocyanate.

    Coupling reaction: Finally, the two intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas over a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The pyrazole ring may also interact with various biological pathways, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-methoxybenzenesulfonamide
  • 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole
  • 4-aminoantipyrine derivatives

Uniqueness

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H25ClN4O5S

Molecular Weight

541.0 g/mol

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C26H25ClN4O5S/c1-18-25(26(33)31(29(18)2)21-7-5-4-6-8-21)28-24(32)17-30(20-11-9-19(27)10-12-20)37(34,35)23-15-13-22(36-3)14-16-23/h4-16H,17H2,1-3H3,(H,28,32)

InChI Key

ZJZWVGOWJGUXOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN(C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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